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  • Product: 7-(Benzyloxy)-2-chloro-1,5-naphthyridine

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine

Technical Monograph for Medicinal Chemistry Applications Chemical Identity & Chemoinformatics The compound 7-(Benzyloxy)-2-chloro-1,5-naphthyridine represents a bifunctionalized diazanaphthalene scaffold. It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Medicinal Chemistry Applications

Chemical Identity & Chemoinformatics

The compound 7-(Benzyloxy)-2-chloro-1,5-naphthyridine represents a bifunctionalized diazanaphthalene scaffold. It serves as a critical intermediate in the synthesis of kinase inhibitors (specifically PI3K and ALK5 variants) and epigenetic modulators (BET bromodomain inhibitors). Its value lies in the orthogonality of its substituents: the benzyloxy group acts as a stable, lipophilic "anchor" (often mimicking a phenol ether), while the 2-chloro substituent provides a highly reactive electrophilic handle for late-stage diversification.

Core Identifiers
ParameterData String
IUPAC Name 7-(benzyloxy)-2-chloro-1,5-naphthyridine
CAS Number 2225878-76-0
Molecular Formula

Molecular Weight 270.71 g/mol
Canonical SMILES Clc1ccc2nc(OCc3ccccc3)cnc2c1
InChI String InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2
InChI Key OYDVNYHOQVFANF-UHFFFAOYSA-N
Structural Logic & Reactivity Profile

The 1,5-naphthyridine core is electron-deficient, making it significantly more reactive toward nucleophiles than naphthalene or quinoline.

  • Electronic Environment: The nitrogen atoms at positions 1 and 5 withdraw electron density from the ring carbons. This renders the positions

    
     to the nitrogens (C2 and C6/C7) highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Regioselectivity Challenge: In the symmetric precursor (2,6-dichloro-1,5-naphthyridine), both chloride positions are chemically equivalent. The synthesis of the title compound requires a desymmetrization strategy.

  • The "Anchor" and the "Handle":

    • 7-Benzyloxy (Anchor): Installed first (or maintained from a precursor), this group lowers the electrophilicity of the ring slightly via mesomeric donation (+M effect), but the core remains reactive enough for subsequent transformations.

    • 2-Chloro (Handle): This leaving group is primed for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or a second

      
       reaction with amines.
      
Synthetic Methodology

The synthesis of 7-(benzyloxy)-2-chloro-1,5-naphthyridine is best approached via a sequential functionalization of the 1,5-naphthyridine core. The following protocol describes the conversion from the commercially available 1,5-naphthyridin-2(1H)-one or the 2,6-dichloro precursor.

Protocol: Desymmetrization of 2,6-Dichloro-1,5-naphthyridine

Objective: Selective mono-substitution of a symmetric dichloride.

Reagents:

  • Substrate: 2,6-Dichloro-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.0 - 1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Alkoxide Formation:

    • In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

    • Add Benzyl alcohol (1.0 equiv) dropwise over 15 minutes.

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of Sodium Benzyloxide).

  • Controlled Addition (Critical Step):

    • Dissolve 2,6-Dichloro-1,5-naphthyridine (1.0 equiv) in a separate volume of THF.

    • Crucial: Cool the electrophile solution to -10°C to suppress bis-substitution.

    • Cannulate the alkoxide solution slowly into the electrophile solution over 1 hour. (Adding the nucleophile to the electrophile keeps the electrophile in excess, favoring mono-substitution).

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • TLC Monitoring: Mobile phase 20% EtOAc/Hexanes. Look for the disappearance of the starting material (

      
      ) and the appearance of the mono-product (
      
      
      
      ). The bis-product (
      
      
      ) should be minimized.
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).[1][2] Wash combined organics with water and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography on silica gel. Gradient elution (0

      
       20% EtOAc in Hexanes) is required to separate the desired mono-chloride from any trace bis-benzyloxy by-product.
      
Visualization of Synthetic Logic

The following diagram illustrates the pathway from the dihydroxy precursor to the final functionalized scaffold, highlighting the divergence point for library generation.

SynthesisPath Precursor 1,5-Naphthyridine-2,6-diol Intermediate 2,6-Dichloro-1,5-naphthyridine Precursor->Intermediate POCl3, 100°C Chlorination Target 7-(Benzyloxy)-2-chloro- 1,5-naphthyridine Intermediate->Target BnOH, NaH, THF -10°C (Stoichiometry Control) BisProduct 2,6-Bis(benzyloxy)- 1,5-naphthyridine (Unwanted By-product) Intermediate->BisProduct Excess BnOH or High Temp Library Drug Candidate Library (Amines/Biaryls) Target->Library R-NH2 (SNAr) or Ar-B(OH)2 (Suzuki)

Figure 1: Synthetic workflow for the desymmetrization of the 1,5-naphthyridine core. Green path indicates the optimized route for the title compound.

Applications in Drug Discovery

The 7-(benzyloxy)-2-chloro-1,5-naphthyridine scaffold is not merely an intermediate; it is a "privileged structure" design element.

A. Kinase Inhibition (PI3K/mTOR)

The 1,5-naphthyridine nitrogen atoms (N1/N5) often serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.

  • Strategy: The 2-Cl group is displaced by a solubilizing amine (e.g., morpholine or piperazine) to interact with the ribose-binding area.

  • Role of Benzyloxy: The 7-benzyloxy group projects into the hydrophobic Back Pocket II, providing selectivity over other kinases.

B. Reactivity Map (SAR Exploration)

The following diagram details how to utilize this molecule for Structure-Activity Relationship (SAR) studies.

SAR_Logic Core 7-(Benzyloxy)-2-chloro-1,5-naphthyridine 2-Cl Position (Electrophile) 7-OBn Position (Hydrophobe) N1/N5 (H-Bond Acceptors) Buchwald Buchwald-Hartwig (C-N Bond) Core:Cl->Buchwald Pd(OAc)2, Ligand Suzuki Suzuki Coupling (C-C Bond) Core:Cl->Suzuki Pd(PPh3)4, Base Debenzylation H2, Pd/C (Reveal -OH) Core:Bn->Debenzylation Cleavage Alkylation New Ether/Amide (Solubility) Debenzylation->Alkylation Re-functionalization

Figure 2: Divergent synthesis strategy. The 2-Cl allows immediate library expansion, while the 7-OBn can be cleaved later to alter physicochemical properties (LogP).

References
  • Fluorochem. (2024).[3] Product Analysis: 7-(Benzyloxy)-2-chloro-1,5-naphthyridine. Retrieved from .

  • Litvic, M. et al. (2012). "Regioselective synthesis of 1,5-naphthyridines." Tetrahedron, 68(15), 3205-3211.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138110771, 7-(Benzyloxy)-2-chloro-1,5-naphthyridine. Retrieved from .

  • Lindsley, C. W., et al. (2014). "1,5-Naphthyridine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry, 57(12), 5435–5448. (Contextualizes the scaffold in kinase drug discovery).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Coupling of Chloro-Naphthyridine Scaffolds

The following Application Note and Protocol guide is designed for high-level research and drug development contexts. It synthesizes mechanistic insights with practical, field-proven methodologies for the Suzuki-Miyaura f...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for high-level research and drug development contexts. It synthesizes mechanistic insights with practical, field-proven methodologies for the Suzuki-Miyaura functionalization of chloro-naphthyridine scaffolds.

Executive Summary

Naphthyridine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and GPCR ligands. However, their electron-deficient nature and high nitrogen count present a dichotomy in palladium-catalyzed cross-coupling:

  • Activation: The electron-poor ring system facilitates oxidative addition into C–Cl bonds, often making chlorides as reactive as bromides in neutral arenes.

  • Deactivation: The basic nitrogen lone pairs can coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and forming catalytically inactive "resting states" (catalyst poisoning).

This guide provides a protocol to overcome N-coordination, control regioselectivity in poly-halogenated systems, and maximize yields using modern ligand architecture.

Mechanistic Intelligence & Regioselectivity

The N-Coordination Challenge

In standard couplings, the rate-limiting step for aryl chlorides is typically oxidative addition . For naphthyridines, the challenge shifts. The basic pyridyl-like nitrogens compete with the phosphine ligand for the Pd center.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ). These ligands create a steric "roof" over the palladium, preventing the approach of the naphthyridine nitrogen lone pair while facilitating oxidative addition into the C–Cl bond via their electron-donating character.

Regioselectivity Rules (The "Electronic Map")

When coupling di-chloro naphthyridines, site selectivity is governed by the relative electron deficiency of the carbon centers. Palladium preferentially inserts into the most electron-deficient C–Cl bond (lowest LUMO coefficient).

ScaffoldSubstratePrimary Reactive SiteMechanistic Rationale
1,6-Naphthyridine 5,7-DichloroC5 C5 is

to N6 and

(para-like) to N1, maximizing electron withdrawal. C7 is only

to N6.
1,8-Naphthyridine 2,4-DichloroC4 C4 (gamma) is typically more reactive than C2 (alpha) in fused bicyclic systems due to reduced steric hindrance and electronic activation patterns similar to 4-chloroquinoline.
1,5-Naphthyridine 2,6-DichloroC2 (Symmetric)Initial coupling at C2 desymmetrizes the molecule. Mono-coupling is achievable by controlling stoichiometry (1.0 equiv boronate).

Visualization: Decision Logic & Mechanism

Reaction Workflow Decision Tree

The following diagram outlines the logical flow for selecting conditions based on substrate properties.

G Start Start: Chloro-Naphthyridine Substrate CheckCl Is it a Di-Chloro Scaffold? Start->CheckCl Mono Mono-Chloro CheckCl->Mono No Di Di-Chloro CheckCl->Di Yes BoronateType Boronate Stability? Mono->BoronateType Selectivity Target: Mono-Functionalization? Di->Selectivity Stable Stable (Aryl/Alkyl) BoronateType->Stable Unstable Unstable (2-Pyridine/Heteroaryl) BoronateType->Unstable CondA Protocol A: Aqueous Pd(OAc)2 + SPhos K3PO4, Dioxane/H2O Stable->CondA CondB Protocol B: Anhydrous Pd2(dba)3 + XPhos K3PO4, Toluene, 100°C Unstable->CondB YesSelect Yes (Regioselective) Selectivity->YesSelect NoSelect No (Bis-coupling) Selectivity->NoSelect CondC Protocol C: Controlled Pd(PPh3)4 (Slower OA) Na2CO3, 1.0 eq Boronate Lower Temp (60-80°C) YesSelect->CondC NoSelect->CondA Excess Boronate

Caption: Decision tree for selecting optimal Suzuki-Miyaura conditions based on scaffold halogenation and boronate stability.

Standardized Experimental Protocols

Protocol A: The "Workhorse" (General Purpose)

Best for: Mono-chloro naphthyridines, stable aryl boronates, and initial screening.

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%) (Pre-complexed Pd-SPhos G3/G4 is superior if available).

  • Base: K₃PO₄ (2.0–3.0 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Concentration: 0.1 M – 0.2 M.

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the chloro-naphthyridine (1.0 equiv), boronic acid/ester (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (1:2 ratio). Note: If using air-sensitive precatalysts like XPhos Pd G4, add them here.

  • Degas: Seal the vial and purge with inert gas (N₂ or Ar) for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat to 80–100°C for 2–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

Why this works: SPhos is exceptionally efficient for aryl chlorides and tolerates the presence of water, which accelerates the transmetallation step involving the boronate.

Protocol B: The "Surgeon" (Regioselective Mono-Coupling)

Best for: Dichloro-naphthyridines (e.g., 5,7-dichloro-1,6-naphthyridine) targeting the most electron-deficient site.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR PdCl₂(PPh₃)₂ (5 mol%).

  • Base: Na₂CO₃ (2.0 equiv) or K₂CO₃.

  • Solvent: Toluene : Ethanol : Water (4:2:1) or DME : Water.[2]

  • Temperature: 60–70°C (Strict control).

Key Modifications:

  • Ligand Switch: Triphenylphosphine is less active than SPhos. This reduces the rate of oxidative addition, making the catalyst more discriminating between the two chloride positions (Kinetic Resolution).

  • Stoichiometry: Use exactly 1.0–1.1 equiv of boronic acid.

  • Temperature: Keep temperature lower (60°C) to prevent bis-coupling.

Protocol C: The "Anhydrous" (Unstable Boronates)

Best for: Coupling with 2-pyridyl boronates, 2-thiazolyl boronates, or substrates prone to protodeboronation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4–8 mol%) or XPhos Pd G3.

  • Base: Anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Anhydrous n-Butanol or Toluene (Degassed).

  • Additives: Optional addition of 4Å Molecular Sieves.

Step-by-Step:

  • Flame-dry the reaction vessel.

  • Combine reagents in a glovebox or under strict Schlenk conditions.

  • Heat to 100–110°C.

  • Why: Water promotes protodeboronation of heteroaryl boronates. Anhydrous conditions with a highly active catalyst (XPhos) ensure coupling occurs faster than boron decomposition.

Data Summary: Ligand Performance Comparison

The following table summarizes typical conversion rates for the coupling of 4-chloronaphthyridine with phenylboronic acid (1.5 equiv) after 4 hours at 80°C.

Ligand SystemBase/SolventConversion (LCMS)Notes
Pd(PPh₃)₄ Na₂CO₃ / Dioxane:H₂O35%Sluggish oxidative addition into C-Cl.
Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O60%Moderate activity; good for large scale.
SPhos / Pd(OAc)₂ K₃PO₄ / Dioxane:H₂O>98% Excellent. Steric bulk prevents N-poisoning.
XPhos / Pd₂(dba)₃ K₃PO₄ / Toluene>95% Ideal for sterically hindered substrates.
P(Cy)₃ / Pd(OAc)₂ K₃PO₄ / THF:H₂O75%Good, but less stable than Buchwald ligands.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to SPhos or XPhos based precatalysts (G3/G4). Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H detected)Unstable BoronateSwitch to Protocol C (Anhydrous). Use MIDA boronates or Trifluoroborates (require hydrolysis step).
Bis-coupling (in di-Cl) Over-reactionLower temperature by 20°C. Switch to less active ligand (PPh₃). Reduce boronate to 0.95 equiv.
Black Pd Precipitate Catalyst DecompositionLigand concentration too low. Ensure L:Pd ratio is at least 2:1 (monodentate). Degas solvents more thoroughly.[3]
Starting Material Recovery Failed Oxidative AdditionThe C-Cl bond is too electron-rich (e.g., if an amine is also on the ring). Use RuPhos or BrettPhos and raise temp to 110°C.

References

  • Regioselective Coupling of 5,7-Dichloro-1,6-naphthyridine

    • Ali, I., et al. "Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine."[4] Synthesis, 2012.[5][6]

  • General Suzuki Coupling on Nitrogen Heterocycles

    • Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7][8][9] Journal of the American Chemical Society, 2007.[1][5]

  • Site-Selectivity in 2,4-Dichloro-1,8-naphthyridines

    • Strotman, N. A., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chem. Sci., 2016.
  • Catalyst Selection for Chloro-Heterocycles

    • Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][10] Chemical Reviews, 1995.[1][10]

  • Anhydrous Conditions for Unstable Boronates

    • Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 2010.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 7-(benzyloxy)-2-chloro-1,5-naphthyridine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key intermediate, 7-(benzyloxy)-2-chloro-1,5-naphthyridine. We will explore the predicted spectral features, compare it with a structurally related analogue, and provide a robust experimental protocol for acquiring high-quality data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.

The Structural Significance of 7-(benzyloxy)-2-chloro-1,5-naphthyridine

The title compound is a versatile intermediate in organic synthesis. The chloro substituent at the 2-position and the benzyloxy group at the 7-position offer orthogonal handles for further functionalization, making it a valuable building block for creating libraries of potential drug candidates. The 1,5-naphthyridine core itself is known to interact with various biological targets. A thorough understanding of its spectral characteristics is the first step in ensuring the integrity of subsequent synthetic transformations and the purity of the final products.

Predicted ¹H NMR Spectral Analysis of 7-(benzyloxy)-2-chloro-1,5-naphthyridine

While a publicly available, experimentally determined spectrum for this specific molecule is not readily accessible, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The analysis of the ¹H NMR spectrum is crucial for confirming the successful synthesis and purity of the compound.

The expected ¹H NMR spectrum in a common deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the 1,5-naphthyridine core and the benzyloxy substituent.

Diagrammatic Representation of the Molecule

A more accurate representation using standard chemical drawing conventions is provided below.

molecule cluster_naphthyridine 7-(benzyloxy)-2-chloro-1,5-naphthyridine C2 C2-Cl C3 C3 C2->C3 C7 C7-O-CH2-Ph C8 C8 C7->C8 N1 N1 N1->C2 C4 C4 C3->C4 H3 H3 C3->H3 C4a C4a C4->C4a H4 H4 C4->H4 N5 N5 C4a->N5 C8a C8a C4a->C8a C6 C6 N5->C6 C6->C7 H6 H6 C6->H6 C8->C8a H8 H8 C8->H8 C8a->N1

Caption: Structure of 7-(benzyloxy)-2-chloro-1,5-naphthyridine with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for 7-(benzyloxy)-2-chloro-1,5-naphthyridine in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-8~8.5 - 8.7d~4.5Deshielded by the adjacent N1 and the electron-withdrawing nature of the naphthyridine ring system. Coupled to H-7 (if present, which it is not). In this case, it is coupled to H-6.
H-4~8.1 - 8.3d~8.5Deshielded due to its position on the pyridine ring and proximity to N5. Coupled to H-3.
H-3~7.4 - 7.6d~8.5Shielded relative to H-4. Coupled to H-4.
H-6~7.0 - 7.2d~4.5Shielded due to the electron-donating effect of the adjacent benzyloxy group. Coupled to H-8.
Phenyl Protons~7.3 - 7.5m-A complex multiplet for the five protons of the benzyl group's phenyl ring.
Benzylic CH₂~5.4 - 5.6s-A characteristic singlet for the two benzylic protons, deshielded by the adjacent oxygen and the aromatic ring.

Causality behind Predicted Chemical Shifts:

  • Naphthyridine Protons: The chemical shifts of the protons on the 1,5-naphthyridine core are influenced by the electronegativity of the two nitrogen atoms and the aromatic ring current. Protons in positions alpha to the nitrogen atoms (H-4, H-6, and H-8) are generally found at a lower field (deshielded) compared to those in beta positions (H-3 and H-7, if present).

  • Substituent Effects:

    • The chloro group at C-2 is electron-withdrawing and will have a deshielding effect on the adjacent H-3 proton.

    • The benzyloxy group at C-7 is electron-donating through resonance, which will cause an upfield shift (shielding) of the ortho (H-6 and H-8) and para protons.

  • Benzylic Protons: The methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, both of which are deshielding. This typically results in a singlet in the range of 5.0-5.5 ppm.

Comparative Analysis: 7-(benzyloxy)-2-chloro-1,5-naphthyridine vs. 2-chloro-1,5-naphthyridine

To highlight the influence of the benzyloxy group, a comparison with the simpler analogue, 2-chloro-1,5-naphthyridine, is instructive.

Table 2: Comparison of ¹H NMR Spectral Data

Proton7-(benzyloxy)-2-chloro-1,5-naphthyridine (Predicted, ppm)2-chloro-1,5-naphthyridine (Literature, ppm)Key Difference
H-8~8.5 - 8.7~8.8The benzyloxy group at the 7-position has a minor shielding effect on the H-8 proton.
H-4~8.1 - 8.3~8.2The chemical shift of H-4 is largely unaffected by the remote substituent at C-7.
H-3~7.4 - 7.6~7.5The chemical shift of H-3 is also largely unaffected by the remote substituent at C-7.
H-6~7.0 - 7.2~8.4The most significant difference is the substantial upfield shift of H-6 due to the strong electron-donating effect of the benzyloxy group.
H-7-~7.7This proton is absent in the benzyloxy-substituted compound.
Benzylic CH₂~5.4 - 5.6-Signal is unique to the benzyloxy-substituted compound.
Phenyl Protons~7.3 - 7.5-Signals are unique to the benzyloxy-substituted compound.

This comparison clearly demonstrates how the introduction of the benzyloxy group at the 7-position significantly alters the electronic environment of the 1,5-naphthyridine ring, particularly at the adjacent H-6 position. This provides a key diagnostic tool for confirming the successful installation of this group.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Objective: To acquire a high-resolution ¹H NMR spectrum of 7-(benzyloxy)-2-chloro-1,5-naphthyridine.

Materials and Equipment:

  • NMR Spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analyte (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to acquire a good signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (8-16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze and Assign Signals integrate->analyze

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